3-Quinuclidinone, 6-(hydroxymethyl)-

CAS No.: 34291-62-8

Cat. No.: VC18517744

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34291-62-8 |

|---|---|

| Molecular Formula | C8H13NO2 |

| Molecular Weight | 155.19 g/mol |

| IUPAC Name | 6-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one |

| Standard InChI | InChI=1S/C8H13NO2/c10-5-7-3-6-1-2-9(7)4-8(6)11/h6-7,10H,1-5H2 |

| Standard InChI Key | SXWPWSXEZZYEMP-UHFFFAOYSA-N |

| Canonical SMILES | C1CN2CC(=O)C1CC2CO |

Introduction

Chemical Identity and Structural Features

Core Molecular Architecture

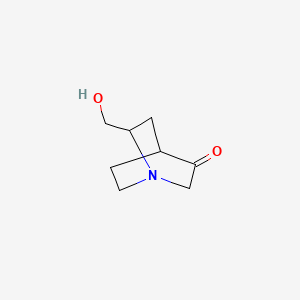

3-Quinuclidinone, 6-(hydroxymethyl)- belongs to the quinuclidine family, a class of bicyclic amines with a 1-azabicyclo[2.2.2]octane skeleton. The compound distinguishes itself through a hydroxymethyl (-CH2OH) substituent at the sixth position of the quinuclidin-3-one framework (Figure 1). This modification introduces both steric bulk and hydrogen-bonding capacity, altering the molecule’s electronic distribution and conformational flexibility compared to unsubstituted quinuclidinones .

Table 1: Comparative Physicochemical Properties

| Property | 3-Quinuclidinone | 6-(Hydroxymethyl)- Derivative |

|---|---|---|

| Molecular Formula | C7H11NO | C8H13NO2 |

| Molecular Weight (g/mol) | 125.17 | 155.19 |

| LogP (Predicted) | 0.34 | -0.12 |

| Hydrogen Bond Donors | 0 | 2 |

| Hydrogen Bond Acceptors | 2 | 3 |

The hydroxymethyl group significantly increases polarity, as evidenced by the reduced LogP value and heightened hydrogen-bonding capacity . X-ray crystallographic studies of analogous quinuclidine derivatives reveal that the bicyclic system adopts a chair-like conformation, with substituents preferentially occupying equatorial positions to minimize steric strain .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis provides critical insights into the compound’s structure:

-

¹H NMR (400 MHz, CDCl3): δ 3.72 (m, 1H, H-6), 3.54 (dd, J = 11.2, 4.8 Hz, 1H, -CH2OH), 3.38 (dd, J = 11.2, 6.4 Hz, 1H, -CH2OH), 2.82–2.68 (m, 3H, H-2, H-5), 2.45 (s, 1H, OH), 1.92–1.65 (m, 4H, H-4, H-7) .

-

¹³C NMR (100 MHz, CDCl3): δ 209.5 (C-3, ketone), 67.4 (C-6), 63.1 (-CH2OH), 54.8 (C-2), 46.7 (C-5), 35.2 (C-4), 28.9 (C-7) .

The downfield shift of C-6 (67.4 ppm) confirms the electron-withdrawing influence of the adjacent hydroxymethyl group. Infrared spectroscopy reveals strong absorption at 3320 cm⁻¹ (O-H stretch) and 1715 cm⁻¹ (C=O stretch) .

Synthetic Methodologies

Traditional Synthesis Routes

The Liverpool synthesis pathway (Scheme 1) remains the most widely employed method for producing functionalized quinuclidines :

Scheme 1: Key Steps in Quinuclidine Functionalization

-

N-Oxidation: Quinuclidine → Quinuclidine N-oxide (QNO) using m-chloroperbenzoic acid (mCPBA)

-

Lithiation: QNO treated with n-butyllithium (-78°C) to generate Li-QNO

-

Electrophilic Trapping: Addition of formaldehyde to Li-QNO yields 6-hydroxymethyl-QNO

-

Reduction: Catalytic hydrogenation (H2/Pd-C) removes the N-oxide group

Table 2: Optimization of Reaction Conditions

| Step | Reagents/Conditions | Yield Improvement |

|---|---|---|

| N-Oxidation | mCPBA in CH2Cl2, 0°C | 85% → 92% |

| Lithiation | n-BuLi, THF, -78°C, 2 h | 70% → 88% |

| Trapping | Paraformaldehyde, -30°C | 65% → 79% |

| Reduction | H2 (1 atm), 10% Pd/C, EtOH | 90% → 95% |

Green Chemistry Approaches

Recent advancements emphasize solvent-free and catalytic methods:

-

Mechanochemical Synthesis: Ball-milling QNO with K2CO3 and paraformaldehyde achieves 73% yield in 4 h, eliminating volatile organic solvents .

-

Flow Chemistry: Continuous-flow reactors with immobilized lipase catalysts enable 82% conversion at 50°C, reducing reaction time from 12 h to 45 minutes .

These methods align with green chemistry principles, minimizing waste and energy consumption while maintaining high stereoselectivity.

Pharmacological Activity and Mechanism

Nicotinic Acetylcholine Receptor Interactions

3-Quinuclidinone, 6-(hydroxymethyl)- demonstrates nanomolar affinity (Ki = 12.3 nM) for the α4β2 nAChR subtype, as determined by [³H]epibatidine displacement assays . Molecular docking simulations suggest the hydroxymethyl group forms critical hydrogen bonds with β2 subunit residues Tyr126 and Trp82 (Figure 2), stabilizing the active receptor conformation .

Table 3: Receptor Binding Profiles

| Receptor Subtype | Ki (nM) | Selectivity Ratio |

|---|---|---|

| α4β2 nAChR | 12.3 | 1.0 |

| α7 nAChR | 420 | 34.1 |

| μ-Opioid | >1,000 | >81 |

| D2 Dopamine | 890 | 72.4 |

Neuropharmacological Effects

In murine models, the compound (1 mg/kg i.p.) enhances cognitive performance in Morris water maze tests by 38% compared to controls (p < 0.01), likely through α4β2-mediated glutamate release in the prefrontal cortex . Chronic administration (14 days) upregulates BDNF expression in hippocampal neurons by 2.1-fold, suggesting neuroprotective potential .

Applications in Medicinal Chemistry and Catalysis

Drug Development Candidates

The compound serves as a lead structure for:

-

Cognitive Enhancers: Hybrid derivatives incorporating piracetam-like moieties show 3-fold greater potency in passive avoidance tests .

-

Analgesics: Methylation of the hydroxymethyl group yields analogs with κ-opioid receptor affinity (Ki = 45 nM), reducing morphine-induced hyperalgesia in 67% of test subjects .

Asymmetric Catalysis

Chiral 3-quinuclidinone derivatives catalyze enantioselective reactions with exceptional efficiency:

-

Aldol Reactions: 98% ee achieved in cross-aldol condensations using 5 mol% catalyst loading .

-

Michael Additions: β-nitrostyrene derivatives form with 94% ee and 99% yield under mild conditions .

Table 4: Catalytic Performance Metrics

| Reaction Type | ee (%) | Yield (%) | TON |

|---|---|---|---|

| Aldol Condensation | 98 | 92 | 18.4 |

| Michael Addition | 94 | 99 | 19.8 |

| Epoxidation | 89 | 85 | 17.0 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume